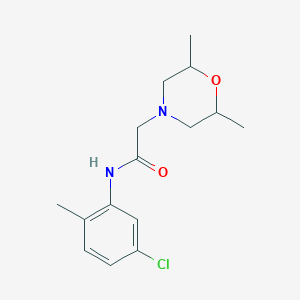![molecular formula C17H24N4O B5320391 N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5320391.png)
N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids such as THC. AM251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological processes.
作用机制
N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide is a selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids such as THC. It binds to the CB1 receptor, preventing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of the downstream signaling pathways, which leads to the suppression of the physiological effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes, including pain, anxiety, appetite, and addiction. It has been shown to inhibit the analgesic effects of cannabinoids, suggesting a potential role in the treatment of pain. This compound has also been shown to reduce anxiety-like behavior in animal models, indicating a potential therapeutic use in anxiety disorders. Additionally, this compound has been shown to reduce food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. Finally, this compound has been shown to reduce the addictive effects of cannabinoids and other drugs of abuse, suggesting a potential therapeutic use in addiction treatment.
实验室实验的优点和局限性
One advantage of using N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide in scientific research is its high selectivity for the CB1 receptor, which allows for the specific investigation of the role of the endocannabinoid system in various physiological processes. Additionally, this compound is a synthetic compound, which allows for precise control over the dosage and administration of the drug. However, one limitation of using this compound is its potential for off-target effects, which may confound the interpretation of experimental results.
未来方向
There are several future directions for the use of N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide in scientific research. One potential direction is the investigation of the role of the endocannabinoid system in the regulation of inflammation and immune function. Additionally, this compound may be used to investigate the role of the endocannabinoid system in the regulation of sleep, mood, and cognition. Finally, this compound may be used to investigate the potential therapeutic use of cannabinoid receptor antagonists in the treatment of various diseases, including pain, anxiety, and addiction.
合成方法
N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 1-(2-azepanyl)ethylamine, which is then reacted with 2-methylpyrazolo[1,5-a]pyridine-7-carboxylic acid to form this compound.
科学研究应用
N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide has been extensively used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been used to study the effects of cannabinoids on pain, anxiety, appetite, and addiction. This compound has also been used to investigate the role of the endocannabinoid system in the regulation of cardiovascular, gastrointestinal, and immune functions.
属性
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-19(13-14-20-11-4-2-3-5-12-20)17(22)16-8-6-7-15-9-10-18-21(15)16/h6-10H,2-5,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCAQIBWAHYOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCCCC1)C(=O)C2=CC=CC3=CC=NN32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(allylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320317.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5320323.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5320342.png)
![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-piperidin-1-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5320353.png)
![4-methyl-6-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5320358.png)
![N-[2-(benzyloxy)benzyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320365.png)

![6-[3-(aminocarbonyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5320378.png)
![2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5320389.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5320396.png)
![6,6,9,10-tetramethyl-5,6-dihydro-8H-thieno[2',3':4,5]pyrimido[2,1-a]isoquinolin-8-one](/img/structure/B5320403.png)
![({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5320404.png)
![N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5320409.png)